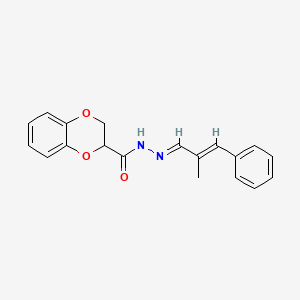

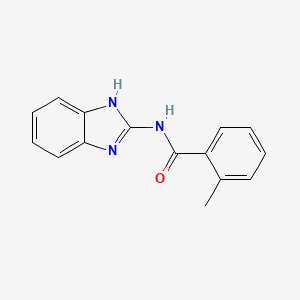

N-1H-benzimidazol-2-yl-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

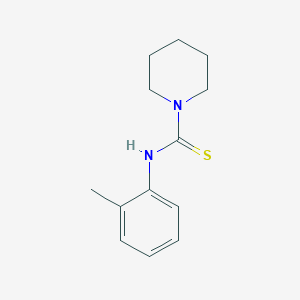

“N-1H-benzimidazol-2-yl-2-methylbenzamide” is a chemical compound with the empirical formula C16H15N3O . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “N-1H-benzimidazol-2-yl-2-methylbenzamide”, has been a subject of research . For instance, some N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase .Molecular Structure Analysis

The molecular structure of “N-1H-benzimidazol-2-yl-2-methylbenzamide” has been analyzed using the B3LYP/6-311++G(d,p) basis set . The Vibrational Energy Distribution Analysis (VEDA) program was used to perform the vibrational assignments and calculate the Potential Energy Distribution (PED) .Physical And Chemical Properties Analysis

“N-1H-benzimidazol-2-yl-2-methylbenzamide” is a solid substance . Its molecular weight is 265.31 . The SMILES string representation of the compound is O=C(C1=CC=CC©=C1)NCC(N2)=NC3=C2C=CC=C3 .科学的研究の応用

- Benzimidazole derivatives have demonstrated significant antibacterial properties. In a study by Pathare and Bansode, a new series of benzimidazole derivatives, including N-(1H-benzimidazol-2-yl)-2-substituted-3H-benzimidazol-5-amine (6a–f), were synthesized .

Antibacterial Activity

Anticancer Potential

Safety and Hazards

将来の方向性

The future directions for “N-1H-benzimidazol-2-yl-2-methylbenzamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, N-benzimidazol-2yl benzamide analogues have shown promise as allosteric activators of human glucokinase, suggesting potential applications in the treatment of type-2 diabetes .

作用機序

Target of Action

N-1H-benzimidazol-2-yl-2-methylbenzamide primarily targets human glucokinase (GK) , an enzyme crucial for glucose metabolism. GK is predominantly found in pancreatic β-cells and liver hepatocytes, where it facilitates the conversion of glucose to glucose-6-phosphate, a key step in glycolysis .

Mode of Action

This compound acts as an allosteric activator of glucokinase. By binding to an allosteric site on the GK enzyme, it induces a conformational change that enhances the enzyme’s catalytic activity. This interaction increases the enzyme’s affinity for glucose, thereby boosting its activity and promoting glucose metabolism .

Biochemical Pathways

The activation of glucokinase by N-1H-benzimidazol-2-yl-2-methylbenzamide significantly impacts the glycolytic pathway . Enhanced GK activity leads to increased production of glucose-6-phosphate, which enters glycolysis and other metabolic pathways, such as the pentose phosphate pathway. This results in improved glucose utilization and energy production .

Pharmacokinetics

The pharmacokinetics of N-1H-benzimidazol-2-yl-2-methylbenzamide involve its absorption, distribution, metabolism, and excretion (ADME) properties:

- Excretion : It is excreted via the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the activation of GK by N-1H-benzimidazol-2-yl-2-methylbenzamide leads to increased glucose phosphorylation. This results in enhanced glycolysis and ATP production. At the cellular level, this translates to improved glucose homeostasis, making it a potential therapeutic agent for managing hyperglycemia in type-2 diabetes .

Action Environment

The efficacy and stability of N-1H-benzimidazol-2-yl-2-methylbenzamide can be influenced by various environmental factors:

This comprehensive understanding of N-1H-benzimidazol-2-yl-2-methylbenzamide’s mechanism of action highlights its potential as a therapeutic agent in glucose metabolism regulation.

: Design and synthesis of newer N-benzimidazol-2yl benzamide analogues as allosteric activators of human glucokinase

特性

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14(19)18-15-16-12-8-4-5-9-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVQONLPRWAQFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-yl)-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)

![4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)

![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5877081.png)

![1-{4-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]phenyl}ethanone](/img/structure/B5877084.png)

![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)

![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)

![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)

![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)